molecular formula C14H24O2 B228603 5,8-Tetradecadienoic acid CAS No. 10390-16-6

5,8-Tetradecadienoic acid

Cat. No.: B228603
CAS No.: 10390-16-6
M. Wt: 224.34 g/mol
InChI Key: HXHZGHRLVRFQDR-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Tetradecadienoic acid is a long-chain fatty acid.
This compound is a natural product found in Streptomyces toxytricini with data available.

Scientific Research Applications

Pheromone Synthesis and Insect Attraction

5,8-Tetradecadienoic acid has been studied for its role in synthesizing pheromones, particularly those that attract insects. For instance, it's used in the stereoselective synthesis of (3E,5Z)-3,5-tetradecadienoic acid (megatomoic acid), which is the sex attractant of the black carpet beetle (Tsuboi, Masuda, & Takeda, 1983). Additionally, (Z,Z)-3,5-tetradecadienoic acid, another component of Attagenus elongatulus pheromone, can be stereospecifically synthesized, demonstrating the compound's relevance in the study of insect behavior (Jarlais & Emken, 2005).

Biotransformation in Fungi

In the context of fungal metabolism, the soil fungus Mucor genevensis converts arachidonic acid to the oxylipin 3-hydroxy-5Z,8Z-tetradecadienoic acid (3-HTDE). This process highlights the role of this compound derivatives in the biochemistry of fungi (Pohl et al., 1998).

Enzymatic Monoene Dehydrogenation Studies

The enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid, which is involved in the sex pheromone biosynthesis of the moth Spodoptera littoralis, has been studied. This research offers insights into the stereochemical aspects of enzymatic dehydrogenation reactions (Rodríguez, Clapés, Camps, & Fabriàs, 2002).

Human Neutrophil Metabolism

Sebaleic acid, a derivative of this compound, has been studied for its conversion by human neutrophils into various metabolites. This research is significant in understanding how skin-derived lipids are processed by the immune system, potentially impacting inflammatory skin diseases (Cossette et al., 2008).

Synthesis and Chemical Reactions

Various studies have been conducted on the synthesis and chemical reactions of this compound and its derivatives. These include isomerization reactions (Abrams, 1982), lipid peroxidation studies (Yoshida et al., 2005), and alternative synthetic routes for its production (Yadav, Reddy, & Ramalingam, 2001).

Oxylipin Formation in Biological Systems

This compound derivatives are involved in oxylipin formation in biological systems, as demonstrated by the production of 3-hydroxy-5,8-tetradecadienoic acid in fungi, indicating the compound's role in broader biological pathways and signaling mechanisms (Pohl et al., 1998).

Properties

CAS No.

10390-16-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(5E,8E)-tetradeca-5,8-dienoic acid

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,15,16)/b7-6+,10-9+

InChI Key

HXHZGHRLVRFQDR-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCC(=O)O

SMILES

CCCCCC=CCC=CCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCC(=O)O

Synonyms

5,8-tetradecadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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